molecular formula C8H12N2 B1356983 1-N-ethylbenzene-1,3-diamine CAS No. 50617-74-8

1-N-ethylbenzene-1,3-diamine

Cat. No. B1356983
CAS RN: 50617-74-8
M. Wt: 136.19 g/mol
InChI Key: WLAWDMHLJNVGSV-UHFFFAOYSA-N
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Description

1-N-ethylbenzene-1,3-diamine, also known as EBDA, is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19400 . It is commonly used in various fields of research and industry.


Synthesis Analysis

The synthesis of 1,3-diamines, such as 1-N-ethylbenzene-1,3-diamine, is a significant area in synthetic organic chemistry . The synthetic methods for the preparation of 1,3-diamines are summarized in a review . The synthetic route involves the use of m-Phenylenediamine, Ethyl carbonate, Bromoethane, sodium ethyl su, n-ethyl-3-nitro, N-Ethylaniline, and 3-Nitroaniline .


Molecular Structure Analysis

The molecular structure of 1-N-ethylbenzene-1,3-diamine consists of a six-carbon aromatic ring, known as a benzene ring, with an ethyl group (two carbon atoms) attached . This structure lends the compound certain characteristics .


Chemical Reactions Analysis

1,3-Diamines serve as significant motifs in natural products and building blocks in synthetic organic chemistry . They are involved in various chemical reactions, including electrophilic aromatic substitution .

Scientific Research Applications

Chemical Reactions and Synthesis

1-N-ethylbenzene-1,3-diamine, a diamine derivative, shows potential in various chemical synthesis processes. For instance, it is involved in the SNAr reaction with tetrachloronitrobenzene under high pressure, forming cyclization products (Ibata, Zou, & Demura, 1995). In another study, diamines including 1-N-ethylbenzene-1,3-diamine have been used in synthesizing new polyimides with inherent viscosities and good thermal stability, highlighting their importance in polymer chemistry (Sadavarte, Halhalli, Avadhani, & Wadgaonkar, 2009).

Applications in Material Science

1-N-ethylbenzene-1,3-diamine has been used to develop novel reagents for the synthesis of various chemical compounds, indicating its utility in material science. For example, poly(N,N′-dichloro-N-ethylbenzene-1,3-disulfonamide) derived from this diamine has been utilized for preparing N-chloroamines, nitriles, and aldehydes (Ghorbani‐Vaghei & Veisi, 2009).

Analytical Chemistry and Spectroscopy

In the field of analytical chemistry, the dynamics of ethyl groups in compounds like 1-N-ethylbenzene-1,3-diamine have been studied using techniques like solid-state proton spin relaxation, providing insights into molecular structure and dynamics (Beckmann, Happersett, Herzog, & Tong, 1991).

Environmental Science and Corrosion Inhibition

1-N-ethylbenzene-1,3-diamine derivatives have found applications in environmental science, such as corrosion inhibition. Schiff base derivatives synthesized from diamines, including 1-N-ethylbenzene-1,3-diamine, have been evaluated as corrosion inhibitors for mild steel in acidic conditions, demonstrating their industrial significance (Singh & Quraishi, 2016).

Safety And Hazards

The safety data sheet for a similar compound, Ethylenediamine, indicates that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

3-N-ethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAWDMHLJNVGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70581750
Record name N~1~-Ethylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-ethylbenzene-1,3-diamine

CAS RN

50617-74-8
Record name N~1~-Ethylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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